Benzotriazol-1-yl-acetic acid
Overview
Description
Benzotriazol-1-yl-acetic acid is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields Benzotriazole itself is a bicyclic compound consisting of fused benzene and triazole rings
Mechanism of Action
Target of Action
Benzotriazol-1-yl-acetic acid, also known as 2-(1H-Benzo[d][1,2,3]triazol-1-yl)acetic acid, is a derivative of benzotriazole, a heterocyclic compound with a broad spectrum of biological properties . The compound’s primary targets are enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with these targets .
Mode of Action
The interaction of this compound with its targets results in diverse non-covalent interactions . For instance, the introduction of a 2-aminobenzotriazole group in levofloxacin improved its antibacterial behavior via interactions with the target enzymes or direct penetration into bacteria .
Biochemical Pathways
Benzotriazole derivatives have been shown to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its mode of action and the specific biochemical pathways it affects. For example, benzotriazole-substituted benzoate derivatives effectively inhibited the proliferation of hepatocarcinoma BEL-7402 cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, benzotriazole metal complexes possess the bioactivities of both the benzotriazole nucleus and metal supramolecular complexes and exert a double action mechanism to overcome drug resistances
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzotriazol-1-yl-acetic acid typically involves the reaction of benzotriazole with chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Benzotriazole+Chloroacetic acid→Benzotriazol-1-yl-acetic acid+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the reaction rate and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: Benzotriazol-1-yl-acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, making it a versatile intermediate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzotriazol-1-yl-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have shown potential as enzyme inhibitors and bioactive compounds.
Medicine: Research has explored its use in developing new drugs with antimicrobial, anticancer, and antiviral properties.
Industry: It is employed in the production of corrosion inhibitors, UV stabilizers, and materials for electronic devices.
Comparison with Similar Compounds
Benzimidazole: Another heterocyclic compound with similar applications in medicinal chemistry.
Tolyltriazole: Known for its use as a corrosion inhibitor.
1,2,3-Triazole: A structural isomer with applications in click chemistry.
Uniqueness: Benzotriazol-1-yl-acetic acid is unique due to its specific structure, which combines the benzotriazole moiety with an acetic acid group. This combination enhances its reactivity and versatility in synthetic applications compared to other similar compounds.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-8(13)5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXXZTPKJWPIDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310479 | |
Record name | Benzotriazol-1-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803714 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4144-64-3 | |
Record name | 4144-64-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzotriazol-1-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzotriazol-1-ylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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